molecular formula C17H16N4O2S B3014332 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034595-97-4

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B3014332
CAS No.: 2034595-97-4
M. Wt: 340.4
InChI Key: FTEWSDXNDZNOKQ-UHFFFAOYSA-N
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Description

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide features a pyrimidinone core (4-methyl-6-oxo substitution) linked via a thioether bridge to an acetamide group. The acetamide nitrogen is further substituted with a hybrid aromatic system comprising a pyridine ring (position 3) fused to a thiophen-3-yl moiety.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-7-16(23)21(11-20-12)9-15(22)19-8-13-3-2-5-18-17(13)14-4-6-24-10-14/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEWSDXNDZNOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide represents a class of organic molecules that have garnered attention in medicinal chemistry due to their potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4OC_{17}H_{18}N_{4}O with a molecular weight of approximately 298.35 g/mol. The structure features a pyrimidine ring, an acetamide moiety, and a thiophene-pyridine substituent, which contribute to its unique biological profile.

Structural Representation

ComponentDescription
Pyrimidine RingCore structure linked to biological activity
Acetamide GroupProvides solubility and reactivity
Thiophene-Pyridine SubstituentPotential for interaction with biological targets

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrimidine Intermediate : Starting from 4-methyl-6-oxopyrimidine, reactions with appropriate reagents yield the desired intermediate.
  • Acylation : The intermediate undergoes acylation with a thiophenic derivative to form the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on derivatives have shown their ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves modulation of apoptotic pathways through caspase activation and DNA synthesis inhibition .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Binding to receptors that regulate cell growth and survival.

These interactions can lead to altered cellular responses, particularly in cancerous tissues.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of structurally similar compounds on tumor cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Mechanistic Insights : Another investigation highlighted how modifications in the chemical structure influenced the binding affinity to target proteins, enhancing anticancer efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound NameAnticancer ActivityMechanism of Action
N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin)acetamideModerateApoptosis induction
N-cyclohexyl-2-(4-methyl-6-oxopyrimidin)acetamideHighEnzyme inhibition
N-(2-(4-methylthiazol)benzamideSignificantReceptor modulation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidinone-Based Acetamides

Substituent Effects on Physicochemical Properties
  • Compound 5.6: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Substituent: 2,3-Dichlorophenyl group. Melting point: 230°C; molecular weight: 344.21 g/mol.
  • Compound 5.12 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide

    • Substituent: Benzyl group.
    • Melting point: 196°C; molecular weight: 317.38 g/mol.
    • The unsubstituted benzyl group offers moderate lipophilicity (logP ~2.8), balancing solubility and permeability. The target compound’s thiophene-pyridine hybrid may introduce π-π stacking advantages in target binding .

Heterocyclic Variations in Acetamide Derivatives

Pyridazinone and Quinazolinone Analogs
  • Compound 3 (ZINC00220177): 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide Pyridazinone core with phenethyl-acetamide. Demonstrated acetylcholinesterase inhibition (IC₅₀ ~5 µM), suggesting the pyrimidinone core in the target compound could share similar inhibitory mechanisms .
  • Compound 9 (ZINC08993868): 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Quinazolinone core with fluorophenyl substitution. Higher molecular weight (406.34 g/mol) and hydrogen-bonding capacity may improve target affinity but reduce bioavailability compared to the target compound .
Imidazo[1,2-a]pyridine Derivatives ()
  • MM0333.02: 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide Imidazopyridine core with methylphenyl substitution. Structural divergence from pyrimidinone limits direct comparison, though the acetamide group may serve as a common pharmacophore for kinase or protease inhibition .

Complex Polycyclic Systems ()

  • Goxalapladib : A naphthyridine-based acetamide with trifluoromethyl biphenyl and piperidinyl groups.

    • Molecular weight: 718.80 g/mol; designed for atherosclerosis treatment.
    • The target compound’s simpler structure (MW ~400–450 g/mol estimated) may offer superior pharmacokinetics (e.g., oral absorption) compared to this larger, more lipophilic molecule .
  • MC4382: N-(2-(2-(3S)-3-(((5-(4-cyanophenyl)-6-(p-tolyl)pyridin-3-yl)oxy)methyl)pyrrolidin-1-yl)-3-oxopropoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide Polyaromatic system with multiple hydrogen-bond acceptors. High complexity (MW ~800–900 g/mol) likely limits metabolic stability, contrasting with the target compound’s moderate size .

Comparative Data Table

Compound Name / ID Core Structure Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Functional Attributes
Target Compound Pyrimidinone Thiophen-3-yl-pyridin-3-ylmethyl ~400–450 (estimated) Not reported Hybrid aromatic system for π-π interactions
5.6 Pyrimidinone 2,3-Dichlorophenyl 344.21 230 High lipophilicity, potential CYP inhibition
5.12 Pyrimidinone Benzyl 317.38 196 Balanced solubility/permeability
ZINC08993868 Quinazolinone 3-Fluorophenethyl 406.34 Not reported Enhanced H-bonding capacity
MM0333.02 Imidazopyridine 4-Methylphenyl 305.37 Not reported Kinase inhibition potential
Goxalapladib Naphthyridine Trifluoromethyl biphenyl 718.80 Not reported Anti-atherosclerosis activity

Research Implications and Gaps

  • Structural Optimization : The target compound’s thiophene-pyridine substituent may enhance binding to aromatic-rich enzyme pockets (e.g., acetylcholinesterase’s peripheral anionic site) compared to simpler aryl groups .
  • Data Limitations : Biological activity (e.g., IC₅₀, logP) for the target compound is absent in the evidence. Further assays are needed to benchmark against analogs like ZINC00220177 .
  • Synthetic Challenges : The steric bulk of the thiophene-pyridine group may necessitate modified alkylation conditions (e.g., elevated temperatures or polar aprotic solvents) to improve yields beyond 66–80% .

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